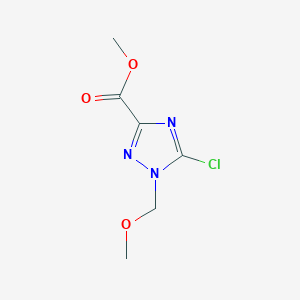
Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Descripción general
Descripción
Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C6H8ClN3O3 and its molecular weight is 205.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate (CAS No. 67292-88-0) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₆H₈ClN₃O₃
- Molecular Weight : 189.6 g/mol
- CAS Number : 67292-88-0
The compound features a triazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
In Vitro Studies :
- The compound was evaluated for antiproliferative activity against several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. It demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .
- A comparative analysis showed that derivatives of triazole compounds can exhibit enhanced activity against cancer cells compared to their parent compounds .
- Mechanism of Action :
Antimicrobial Activity
The triazole ring structure is also associated with antimicrobial properties:
Case Studies and Research Findings
A selection of studies that highlight the biological activity of related triazole compounds provides insight into the potential applications of this compound:
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate has demonstrated potential as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi.
Case Study : A study examined the efficacy of this compound against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antifungal Properties
Triazoles are widely known for their antifungal properties. This compound's structure suggests it may function similarly to other triazole antifungals by inhibiting ergosterol synthesis in fungal cell membranes.
Data Table: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 4 |
Plant Growth Regulation
Research has indicated that triazole compounds can act as plant growth regulators, influencing the growth patterns and yield of various crops. This compound may enhance resistance to diseases in plants.
Case Study : An experiment conducted on wheat crops showed that the application of this compound resulted in increased resistance to fungal pathogens while promoting overall plant health and yield .
Propiedades
IUPAC Name |
methyl 5-chloro-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDLHJLJWMKZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















